1-Ethoxy-4-phenylbenzene

Overview

Description

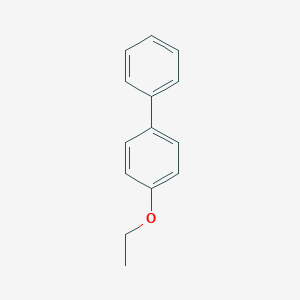

1-Ethoxy-4-phenylbenzene is an organic compound with the molecular formula C14H14O It is a derivative of benzene, where an ethoxy group (C2H5O) is attached to the benzene ring at the para position relative to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-phenylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Williamson ether synthesis , where phenol is reacted with ethyl bromide in the presence of a strong base like sodium hydroxide to form the ethoxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-phenylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the benzene ring.

Oxidation: The ethoxy group can be oxidized to form a carbonyl compound.

Reduction: The phenyl group can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid are used to introduce a nitro group.

Sulfonation: Sulfur trioxide or concentrated sulfuric acid is used.

Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Nitration: 1-Ethoxy-4-nitrophenylbenzene.

Sulfonation: 1-Ethoxy-4-sulfonylphenylbenzene.

Halogenation: 1-Ethoxy-4-halophenylbenzene.

Scientific Research Applications

1-Ethoxy-4-phenylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-phenylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the ethoxy group acts as an electron-donating group, activating the benzene ring towards electrophilic attack. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

1-Ethoxy-4-phenylbenzene can be compared with other similar compounds such as:

1-Methoxy-4-phenylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.

1-Ethoxy-2-phenylbenzene: The ethoxy group is in the ortho position relative to the phenyl group.

1-Ethoxy-3-phenylbenzene: The ethoxy group is in the meta position relative to the phenyl group.

Uniqueness: this compound is unique due to the specific positioning of the ethoxy and phenyl groups, which influences its chemical reactivity and potential applications. The para positioning allows for distinct electronic and steric effects compared to its ortho and meta counterparts.

Biological Activity

1-Ethoxy-4-phenylbenzene, with the molecular formula C14H14O, is an organic compound that features an ethoxy group attached to a phenyl-substituted benzene ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

This compound can be synthesized through methods such as Friedel-Crafts alkylation and Williamson ether synthesis. The Friedel-Crafts method typically employs ethyl chloride and aluminum chloride as a catalyst, while the Williamson method involves phenol and ethyl bromide in the presence of sodium hydroxide. The compound undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction, which are crucial for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its interactions with biological systems.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. A comparative study demonstrated that this compound was effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. Results indicate that the compound can induce apoptosis in specific cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity suggests potential therapeutic applications in cancer treatment .

Case Studies

Several case studies have explored the biological implications of this compound:

- Case Study on Antioxidant Effects : In a study involving human neuronal cells, treatment with this compound resulted in a significant reduction of reactive oxygen species (ROS) levels, suggesting its potential as a neuroprotective agent.

- Antimicrobial Efficacy : A comparative analysis assessed the antimicrobial effects of this compound against common pathogens. The findings indicated effective inhibition zones comparable to standard antibiotics.

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis via intrinsic pathways, with IC50 values indicating effective concentrations for therapeutic use .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Broad-spectrum | Selective |

| 1-Methoxy-4-phenylbenzene | Low | Limited | Non-selective |

| 1-Ethoxy-2-phenylbenzene | Moderate | Moderate | Selective |

This table highlights that while this compound shows promising biological activities, its structural analogs exhibit varying levels of efficacy.

Properties

IUPAC Name |

1-ethoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYTXFUBAZNNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276055 | |

| Record name | 4-Ethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-40-1 | |

| Record name | 4-Ethoxy-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1, 4-ethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.